![molecular formula C15H10ClNO3 B11843888 6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group and a dioxolo ring fused to an isoindolone core. Its distinctive structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3-Chlorphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-on kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von Sesamol, aromatischen Aldehyden und (E)-N-Methyl-1-(Methylsulfanyl)-2-Nitroethenamin unter Mikrowellenbestrahlung. Diese Methode ist katalytorfrei, lösungsmittelfrei und liefert gute Ausbeuten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Chromatographie umfassen, um die gewünschte Produktqualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(3-Chlorphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe im Molekül durch ein anderes, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion verschiedene hydrierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder antikanzerogene Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(3-Chlorphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
6-(3-Chlorphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-on ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Chlorphenylgruppe und des Dioxolo-Rings, der mit dem Isoindolon-Kern verschmolzen ist. Diese Strukturelemente tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und unterscheiden ihn von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C15H10ClNO3 |
|---|---|
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-5H-[1,3]dioxolo[4,5-f]isoindol-7-one |
InChI |
InChI=1S/C15H10ClNO3/c16-10-2-1-3-11(5-10)17-7-9-4-13-14(20-8-19-13)6-12(9)15(17)18/h1-6H,7-8H2 |
InChI-Schlüssel |
HYWQLVFISXNGQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C(C=C2C(=O)N1C4=CC(=CC=C4)Cl)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


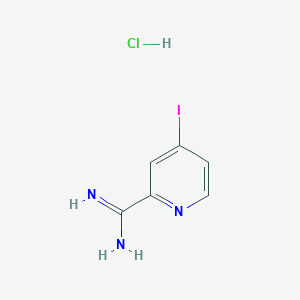

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
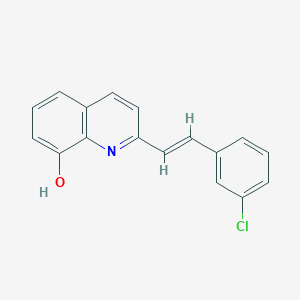
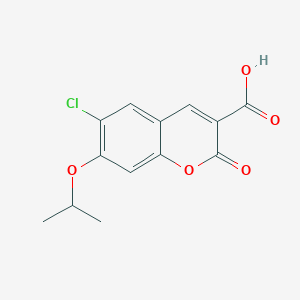
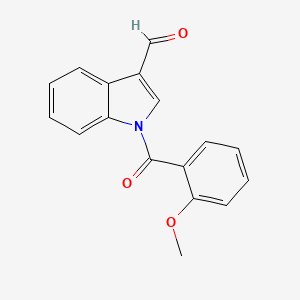

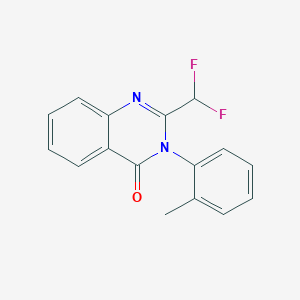

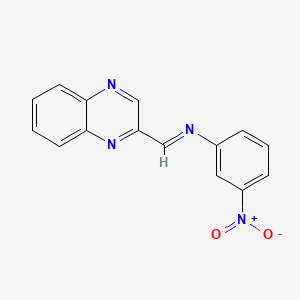
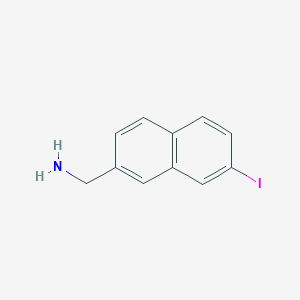
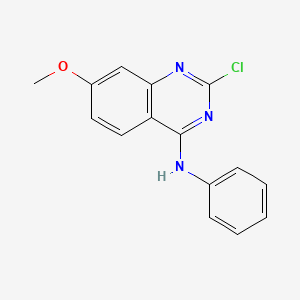
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)

